![molecular formula C13H16O3 B12597968 (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol CAS No. 646520-62-9](/img/structure/B12597968.png)
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol is an organic compound with a complex structure that includes a methoxyphenyl group and a pentyn-2-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the hydroxyl group of pent-4-yn-2-ol, followed by the introduction of the 4-methoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to streamline the production.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.
Scientific Research Applications
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the alkyne and hydroxyl groups can form hydrogen bonds or participate in covalent bonding with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenylacetic acid: Similar in having a methoxyphenyl group but differs in the presence of a carboxylic acid group instead of the alkyne and hydroxyl groups.
4-Pentyn-2-ol: Shares the pentyn-2-ol moiety but lacks the methoxyphenyl group.
Uniqueness
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol is unique due to its combination of a methoxyphenyl group and a pentyn-2-ol moiety. This structural combination provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
646520-62-9 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
(2S)-1-[(4-methoxyphenyl)methoxy]pent-4-yn-2-ol |
InChI |
InChI=1S/C13H16O3/c1-3-4-12(14)10-16-9-11-5-7-13(15-2)8-6-11/h1,5-8,12,14H,4,9-10H2,2H3/t12-/m0/s1 |
InChI Key |
OPFGZUFDGCEXQI-LBPRGKRZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](CC#C)O |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CC#C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


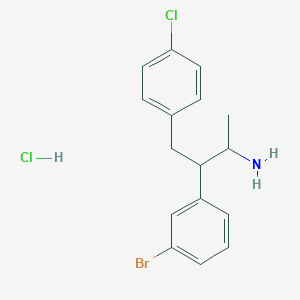
![1,4-Diazabicyclo[2.2.2]octane;nonanedioic acid](/img/structure/B12597896.png)
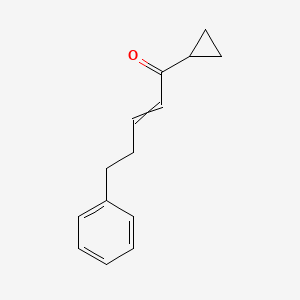
![2-[(1-Benzothiophen-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12597904.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(prop-1-ene-1-sulfonyl)piperidine](/img/structure/B12597905.png)
![4-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12597915.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-4-methoxybenzamide](/img/structure/B12597919.png)

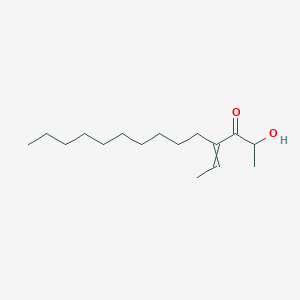
![n-[4-(4-Aminothieno[2,3-d]pyrimidin-5-yl)phenyl]-n'-phenylurea](/img/structure/B12597929.png)
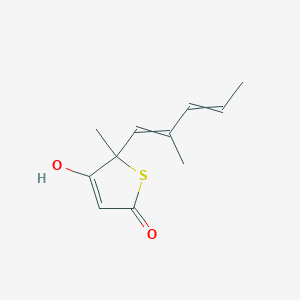
![Phenyl N'-[(methanesulfonyl)oxy]carbamimidate](/img/structure/B12597965.png)
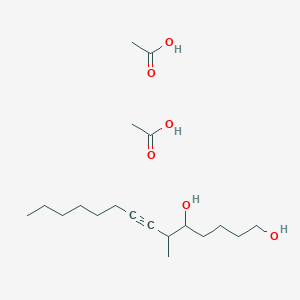
![(5S)-5-(2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl)pyrrolidin-2-one](/img/structure/B12597967.png)
